molecular formula C7H8BrNOS B6201060 5-bromo-6-methoxy-4-methylpyridine-3-thiol CAS No. 2694728-02-2

5-bromo-6-methoxy-4-methylpyridine-3-thiol

Cat. No.: B6201060
CAS No.: 2694728-02-2
M. Wt: 234.1
InChI Key:
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Description

5-bromo-6-methoxy-4-methylpyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with bromine, methoxy, methyl, and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-4-methylpyridine-3-thiol can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methoxy-4-methylpyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation: Disulfides are formed from the oxidation of the thiol group.

    Reduction: Thiolates are produced from the reduction of the thiol group.

Scientific Research Applications

5-bromo-6-methoxy-4-methylpyridine-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-4-methylpyridine-3-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylpyridin-3-amine
  • 6-methoxy-4-methylpyridine-3-thiol
  • 5-bromo-4-methylpyridine-3-thiol

Uniqueness

5-bromo-6-methoxy-4-methylpyridine-3-thiol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and thiol groups allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

2694728-02-2

Molecular Formula

C7H8BrNOS

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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